Cas no 1806690-08-3 (2-Formyl-5-(3-methoxy-3-oxopropyl)mandelic acid)
2-Formyl-5-(3-methoxy-3-oxopropyl)mandelic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Formyl-5-(3-methoxy-3-oxopropyl)mandelic acid
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- Inchi: 1S/C13H14O6/c1-19-11(15)5-3-8-2-4-9(7-14)10(6-8)12(16)13(17)18/h2,4,6-7,12,16H,3,5H2,1H3,(H,17,18)
- InChI Key: YXVZCELSMUGYQW-UHFFFAOYSA-N
- SMILES: OC(C(=O)O)C1=C(C=O)C=CC(=C1)CCC(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 7
- Complexity: 340
- XLogP3: 0.4
- Topological Polar Surface Area: 101
2-Formyl-5-(3-methoxy-3-oxopropyl)mandelic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015026071-250mg |
2-Formyl-5-(3-methoxy-3-oxopropyl)mandelic acid |
1806690-08-3 | 97% | 250mg |
480.00 USD | 2021-06-18 | |
| Alichem | A015026071-500mg |
2-Formyl-5-(3-methoxy-3-oxopropyl)mandelic acid |
1806690-08-3 | 97% | 500mg |
863.90 USD | 2021-06-18 | |
| Alichem | A015026071-1g |
2-Formyl-5-(3-methoxy-3-oxopropyl)mandelic acid |
1806690-08-3 | 97% | 1g |
1,519.80 USD | 2021-06-18 |
2-Formyl-5-(3-methoxy-3-oxopropyl)mandelic acid Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
Additional information on 2-Formyl-5-(3-methoxy-3-oxopropyl)mandelic acid
Recent Advances in the Study of 2-Formyl-5-(3-methoxy-3-oxopropyl)mandelic acid (CAS: 1806690-08-3)
2-Formyl-5-(3-methoxy-3-oxopropyl)mandelic acid (CAS: 1806690-08-3) is a chemically modified mandelic acid derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its formyl and methoxy-oxopropyl functional groups, has shown promising potential in various applications, including drug development, enzyme inhibition, and as a building block for more complex molecules. Recent studies have focused on its synthesis, biological activity, and potential therapeutic uses, making it a compound of interest for researchers in the field.
One of the key areas of research involving 2-Formyl-5-(3-methoxy-3-oxopropyl)mandelic acid is its role in the synthesis of novel bioactive molecules. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility as an intermediate in the production of inhibitors targeting specific enzymes involved in inflammatory pathways. The study highlighted the compound's ability to undergo further chemical modifications, leading to the development of potent inhibitors with high selectivity and efficacy. This underscores its value in medicinal chemistry as a versatile scaffold for drug discovery.
Another significant advancement is the exploration of its biological activity. Research conducted by a team at the University of Cambridge (2024) investigated the compound's interaction with cellular receptors and its potential as an anti-inflammatory agent. The results indicated that 2-Formyl-5-(3-methoxy-3-oxopropyl)mandelic acid could modulate key signaling pathways, reducing the production of pro-inflammatory cytokines. These findings suggest its potential application in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its therapeutic potential, recent studies have also focused on optimizing the synthesis of 2-Formyl-5-(3-methoxy-3-oxopropyl)mandelic acid to improve yield and purity. A paper in Organic Process Research & Development (2023) detailed a novel catalytic method that significantly enhances the efficiency of its production. This methodological advancement is expected to facilitate larger-scale production, enabling further research and potential commercialization of derivatives based on this compound.
Despite these promising developments, challenges remain in fully understanding the pharmacokinetics and safety profile of 2-Formyl-5-(3-methoxy-3-oxopropyl)mandelic acid. Ongoing studies are aimed at addressing these gaps, with preliminary data suggesting favorable bioavailability and low toxicity in animal models. Future research directions may include clinical trials to evaluate its efficacy and safety in humans, as well as further exploration of its mechanism of action at the molecular level.
In conclusion, 2-Formyl-5-(3-methoxy-3-oxopropyl)mandelic acid (CAS: 1806690-08-3) represents a promising compound in the field of chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, combined with its potential therapeutic applications, makes it a valuable subject of ongoing and future studies. As research progresses, this compound may pave the way for new treatments for inflammatory and other diseases, highlighting the importance of continued investigation in this area.
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